Cas no 92905-58-3 (N-(4-Bromophenyl)-3-hydroxybenzamide)

N-(4-Bromophenyl)-3-hydroxybenzamide is a versatile organic compound with a bromo substituent on the phenyl ring. It exhibits potent reactivity and is widely utilized in organic synthesis for the preparation of various substituted benzoic acid derivatives. This compound is characterized by its high purity and stability, making it ideal for research and development applications. Its unique structure facilitates the synthesis of biologically active molecules, offering researchers a valuable tool for exploring novel chemical entities.
N-(4-Bromophenyl)-3-hydroxybenzamide structure
92905-58-3 structure
Product Name:N-(4-Bromophenyl)-3-hydroxybenzamide
CAS No:92905-58-3
MF:C13H10BrNO2
MW:292.128002643585
CID:5530400
Update Time:2025-06-18

N-(4-Bromophenyl)-3-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-3-hydroxybenzamide
    • N-(4-Bromophenyl)-3-hydroxybenzamide
    • Inchi: 1S/C13H10BrNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17)
    • InChI Key: PQNUVYJTIYGOAP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1)(=O)C1=CC=CC(O)=C1

N-(4-Bromophenyl)-3-hydroxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749423-1g
n-(4-Bromophenyl)-3-hydroxybenzamide
92905-58-3 98%
1g
¥3148.00 2024-04-25

Additional information on N-(4-Bromophenyl)-3-hydroxybenzamide

N-(4-Bromophenyl)-3-hydroxybenzamide (CAS No. 92905-58-3): A Comprehensive Overview

N-(4-Bromophenyl)-3-hydroxybenzamide (CAS No. 92905-58-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs.

The chemical structure of N-(4-Bromophenyl)-3-hydroxybenzamide consists of a benzamide moiety attached to a 4-bromophenyl group, with a hydroxyl group at the 3-position of the benzamide ring. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of N-(4-Bromophenyl)-3-hydroxybenzamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory processes. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

Beyond its anti-inflammatory properties, N-(4-Bromophenyl)-3-hydroxybenzamide has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute found that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

In addition to its direct therapeutic applications, N-(4-Bromophenyl)-3-hydroxybenzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it an attractive starting material for synthetic chemists aiming to develop novel compounds with enhanced biological activities. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a building block in the synthesis of potent antiviral agents targeting HIV and hepatitis C virus (HCV).

The physicochemical properties of N-(4-Bromophenyl)-3-hydroxybenzamide have been extensively studied to optimize its use in various formulations. It is known to be moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its incorporation into drug delivery systems. The compound's stability under different conditions, including temperature and pH, has also been evaluated to ensure its reliability in both laboratory and clinical settings.

Safety and toxicity profiles are crucial considerations for any compound with potential pharmaceutical applications. Preclinical studies have indicated that N-(4-Bromophenyl)-3-hydroxybenzamide exhibits low toxicity when administered at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are ongoing to ensure its long-term safety and efficacy.

In conclusion, N-(4-Bromophenyl)-3-hydroxybenzamide (CAS No. 92905-58-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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